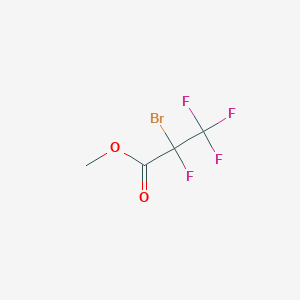

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate

Overview

Description

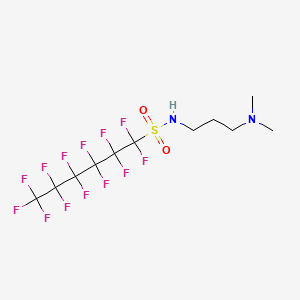

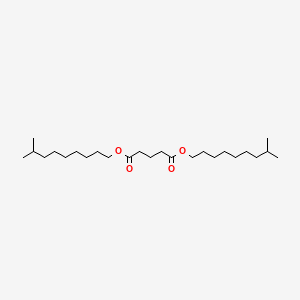

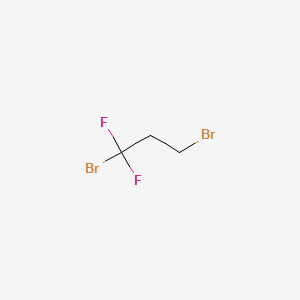

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” is a chemical compound with the molecular formula C4H3BrF4O2 . It is also known by other synonyms .

Molecular Structure Analysis

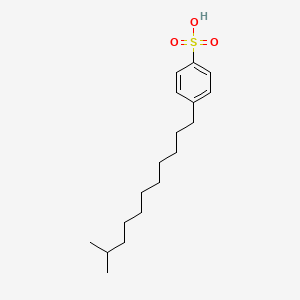

The molecular structure of “Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” has a molecular weight of 238.96 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Stereoselective Aldol-type Reaction

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate can undergo a highly stereoselective aldol-type reaction with various aldehydes . This reaction is influenced by triphenylphosphine and a catalytic amount of titanium(IV) isopropoxide at room temperature . The result is the preferential formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .

Biomedical Aspects

The compound has been mentioned in the context of biomedical aspects of fluorine chemistry . Fluorine-containing compounds have significant applications in the field of medicine, including the development of pharmaceuticals and diagnostic agents .

Synthesis of Biologically Significant Compounds

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate can be used as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids . These compounds have potential applications in medicinal chemistry .

Atom Transfer Radical Polymerization (ATRP) Initiator

This compound can be used as an ATRP initiator . In this role, it generates a polymer with a methyl end group . This is particularly useful in the field of polymer chemistry, where control over polymer structure is crucial .

Free Radical Initiator

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate can be used as a free radical initiator . This allows it to participate in polymerization reactions , which are fundamental processes in the production of various types of polymers .

Synthesis of Alkenyl Imines

The compound can be used in the synthesis of alkenyl imines . Alkenyl imines are versatile intermediates in organic synthesis, with applications in the synthesis of a wide range of organic compounds .

Safety and Hazards

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” can cause eye irritation and skin irritation. It is harmful if absorbed through the skin, swallowed, or inhaled, and it can cause irritation of the digestive tract and respiratory tract irritation . Proper safety measures should be taken while handling this chemical, including using proper personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is primarily used as a synthetic intermediate in the production of various fluorinated organic compounds . The compound’s primary targets are therefore the reactants in these synthetic processes.

Mode of Action

The compound is known to participate in a variety of organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions result in the formation of various fluorinated organic compounds.

Result of Action

The primary result of the action of Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is the synthesis of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.

properties

IUPAC Name |

methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEAPFHUCXWTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338290 | |

| Record name | Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

378-67-6 | |

| Record name | Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)